Physicochemical Differentiation: Computational LogP and Topological Polar Surface Area (TPSA) vs. Non-Halogenated Analog
The insertion of bromine and fluorine atoms significantly alters the lipophilicity and polarity of the benzimidazole-methanol scaffold. The target compound exhibits a computed XLogP of approximately 2.5 and a TPSA of 38.1 Ų. In contrast, the non-halogenated analog (1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol (CAS 305347-19-7) has an XLogP of 1.3 and a TPSA of 38.05 Ų . The +1.2 log unit increase in lipophilicity for the target compound is directly attributable to the 6-bromo and 4-fluoro substituents, which enhances its predicted membrane permeability and potential for hydrophobic target binding pockets.
| Evidence Dimension | Predicted Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP ≈ 2.5 |
| Comparator Or Baseline | (1-Isopropyl-1H-benzo[d]imidazol-2-yl)methanol (CAS 305347-19-7): XLogP = 1.3 |
| Quantified Difference | +1.2 log units (higher lipophilicity) |
| Conditions | Computational prediction; XLogP calculated using standard algorithms |
Why This Matters
For medicinal chemistry campaigns, a logP increase of >1 unit can drastically alter a compound's ADME profile, making the target compound a superior choice for programs requiring enhanced blood-brain barrier penetration or improved membrane interactions compared to the unsubstituted analog.
